ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 956193-66-1 . It has a molecular weight of 319.39 and its IUPAC name is this compound . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N5O2S/c1-4-21-13(20)12-8(2)18-19(9(12)3)11-6-5-10(7-16-11)17-14(15)22/h5-7H,4H2,1-3H3,(H3,15,17,22) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 319.39 . It is a solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been demonstrated as a precursor in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. These compounds are converted into their 1-unsubstituted analogs, showcasing a methodology for generating a variety of pyrazole derivatives (P. S. Lebedˈ et al., 2012).
Reactivity and Derivatives
Research on the reactivity of ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate has led to the synthesis of novel compounds. For example, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized as part of a study on pyrrole derivatives, emphasizing the exploration of new chemical spaces and the potential for creating diverse heterocyclic compounds (R. N. Singh et al., 2014).
Potential Applications
Several studies have highlighted the potential applications of this compound derivatives. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, suggesting these compounds could have significant therapeutic applications (H. Hafez et al., 2016).
Structural Analysis
The crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined, providing insights into the structural characteristics that might contribute to its biological activities. Preliminary bioassays have indicated that the compound shows fungicidal and plant growth regulation activities, demonstrating its potential in agricultural applications (L. Minga, 2005).
Safety and Hazards
Properties
IUPAC Name |
ethyl 1-[5-(carbamothioylamino)pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-4-21-13(20)12-8(2)18-19(9(12)3)11-6-5-10(7-16-11)17-14(15)22/h5-7H,4H2,1-3H3,(H3,15,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPJLLKPUAZCTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=S)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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